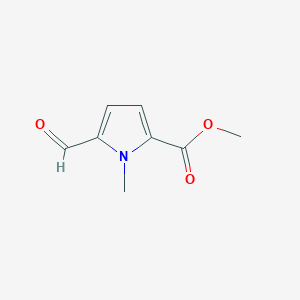

methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 1198-75-0 . It has a molecular weight of 167.16 . The compound is typically stored at 4 degrees Celsius and is available in powder form . Its IUPAC name is “this compound” and its InChI Code is "1S/C8H9NO3/c1-9-6 (5-10)3-4-7 (9)8 (11)12-2/h3-5H,1-2H3" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: "1S/C8H9NO3/c1-9-6 (5-10)3-4-7 (9)8 (11)12-2/h3-5H,1-2H3" . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 167.16 . The compound’s InChI Code is "1S/C8H9NO3/c1-9-6 (5-10)3-4-7 (9)8 (11)12-2/h3-5H,1-2H3" .科学的研究の応用

Antimicrobial Activities

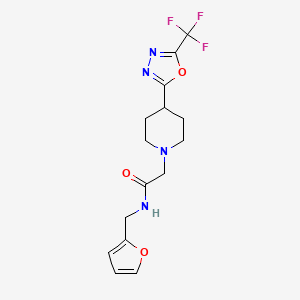

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities. These derivatives possess significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring in their structure. The introduction of a methoxy group in these structures has been found to further enhance their antimicrobial properties (Hublikar et al., 2019).

Identification and Isolation from Natural Sources

This compound has been identified and isolated as one of the minor pyrrole alkaloids from the fruits of Lycium chinense, along with other related compounds. These findings contribute to the understanding of the chemical composition of Lycium chinense and its potential therapeutic applications (Youn et al., 2016).

Synthesis of Heterocyclic Systems

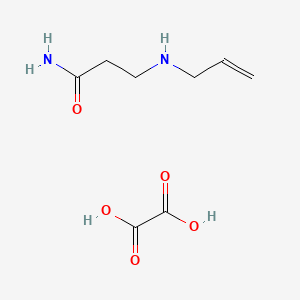

Methyl α-(2-formyl-1H-pyrrol-1-yl)carboxylates have been used in reactions with N-substituted aliphatic 1,2-, 1,3-, and 1,4-diamines to synthesize new pyrrole-containing heterocyclic systems. These systems include various tetrahydro and hexahydro pyrrole derivatives, which have potential applications in medicinal chemistry (Mokrov et al., 2010).

Aromaticity Studies

The aromatic character of dihetero analogues of pentalene dianion, including methyl furo[3,2-b]pyrrole-5-carboxylate derivatives, has been studied through X-ray diffraction and ab initio calculations. These studies provide insights into the stability and aromaticity of these compounds, which is crucial for understanding their chemical properties and potential applications (Cyrański et al., 2001).

Synthesis of Bioactive Pyrroles

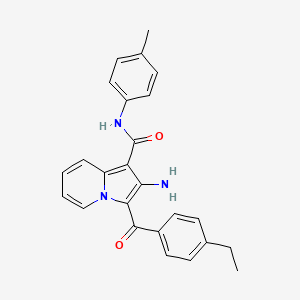

The compound has been used in the formal synthesis of bioactive pyrroles such as lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether. These bioactive pyrroles exhibit properties like anti-tumor activity, inhibition of HIV integrase, and vascular disrupting activity, making them valuable in therapeutic research (Gupton et al., 2014).

Antioxidative Activity

Compounds related to this compound, particularly pyrroles substituted with various functional groups, have demonstrated significant antioxidative activity. These compounds are effective in inhibiting oxidation processes, which is crucial in addressing oxidative stress-related health issues (Yanagimoto et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

作用機序

Target of Action

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate is a complex organic compound with a molecular weight of 167.16 The primary targets of this compound are currently not well-documented in the literature

Mode of Action

The mode of action of this compound is not well-understood at this time. It’s possible that it interacts with its targets through a variety of mechanisms, potentially involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, electrostatic interactions, or van der Waals forces. These are general mechanisms and the specific mode of action for this compound remains to be elucidated .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the structure of the compound, it may be involved in pathways related to pyrrole metabolism or other processes involving similar heterocyclic compounds

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

It’s possible that the compound could have a range of effects depending on its specific targets and mode of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These could include pH, temperature, the presence of other molecules or ions, and more

特性

IUPAC Name |

methyl 5-formyl-1-methylpyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-6(5-10)3-4-7(9)8(11)12-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOREUNKCJRSPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C(=O)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2465536.png)

amine](/img/structure/B2465540.png)

![[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2465547.png)

![ethyl 1-(4-chlorobenzyl)-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2465549.png)